2-Bromo-6-nitrophenol

Medicinal Chemistry Synthetic Organic Chemistry Pharmaceutical Process Development

2-Bromo-6-nitrophenol is a halogenated nitrophenol characterized by a bromine atom at the 2-position and a nitro group at the 6-position relative to the phenolic hydroxyl. This specific ortho-substituted bromonitrophenol derivative serves predominantly as a pivotal building block in the synthesis of the thrombopoietin receptor agonist eltrombopag.

Molecular Formula C6H4BrNO3
Molecular Weight 218.00 g/mol
CAS No. 13073-25-1
Cat. No. B084729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-nitrophenol
CAS13073-25-1
Molecular FormulaC6H4BrNO3
Molecular Weight218.00 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
InChIInChI=1S/C6H4BrNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H
InChIKeyVEJSIOPQKQXJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-nitrophenol (CAS 13073-25-1): A Key Ortho-Halo-Nitro Intermediate for Pharmaceutical Synthesis


2-Bromo-6-nitrophenol is a halogenated nitrophenol characterized by a bromine atom at the 2-position and a nitro group at the 6-position relative to the phenolic hydroxyl . This specific ortho-substituted bromonitrophenol derivative serves predominantly as a pivotal building block in the synthesis of the thrombopoietin receptor agonist eltrombopag . Its physical properties, including a melting point of 66-70 °C and a predicted pKa of 5.36, make it a manipulable solid intermediate under standard laboratory conditions .

Why Generic Substitution Fails for 2-Bromo-6-nitrophenol in Regiospecific Syntheses


Substituting 2-bromo-6-nitrophenol with other in-class halogenated nitrophenols is not feasible due to strict regiochemical requirements in critical synthetic pathways. The specific positioning of the bromine atom ortho to the hydroxyl group and the nitro group at the 6-position is paramount for guiding successive chemoselective transformations, such as the directed Suzuki cross-coupling required for the eltrombopag core [1]. Furthermore, the nature and position of the halogen dramatically influence the compound's reactivity and physical properties; for example, a regioisomer like 2-bromo-4-nitrophenol has a markedly different melting point (111–115 °C) , while a halogen congener like 2-chloro-6-nitrophenol exhibits inferior reactivity in palladium-catalyzed coupling reactions crucial for forming carbon-carbon bonds.

Quantitative Differentiation: 2-Bromo-6-nitrophenol vs. Closest Analogs


Regiochemical Fidelity for Eltrombopag Synthesis

2-Bromo-6-nitrophenol is the mandatory intermediate for synthesizing the thrombopoietin agonist eltrombopag via a key Suzuki coupling step. The patented synthetic route explicitly uses the 2-bromo-6-nitro substitution pattern, as the nucleophilic bromine atom is ortho to the hydroxyl group, directing the subsequent coupling with 3-carboxybenzeneboronic acid to form the correct biphenyl architecture [1]. Using analogs like 2-bromo-4-nitrophenol or 2-chloro-6-nitrophenol would lead to a different connectivity or unreactive intermediates, rendering them unable to produce the targeted drug scaffold.

Medicinal Chemistry Synthetic Organic Chemistry Pharmaceutical Process Development

Melting Point Advantage Over the 2,4-Regioisomer

The melting point of 2-bromo-6-nitrophenol is 66–70 °C, which is significantly lower than that of its key regioisomer, 2-bromo-4-nitrophenol, measured at 111–115 °C . This 41–49 °C difference simplifies recrystallization-based purification and reduces energy costs in large-scale handling, as the compound can be processed in a fully molten state at a much lower temperature.

Material Science Chemical Process Engineering Analytical Chemistry

Enhanced Reactivity in Cross-Coupling vs. Chloro Analog

The carbon-bromine bond in 2-bromo-6-nitrophenol is inherently more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond in 2-chloro-6-nitrophenol. This is a class-level inference based on the well-established order of reactivity for aryl halides in oxidative addition, where C–Br bonds undergo this key step significantly faster than C–Cl bonds. This superior reactivity allows the bromo congener to be used in the Suzuki coupling step for eltrombopag synthesis under milder conditions, avoiding catalyst poisoning and maximizing yield, a feature that cannot be matched by the chloro analog without employing specialized, often cost-prohibitive, catalyst systems.

Cross-Coupling Chemistry Synthetic Methodology Pharmaceutical Synthesis

Higher Molecular Weight and Density for Stoichiometric Calculations

With a molecular weight of 218.00 g/mol and a density of 1.881 g/cm³, 2-bromo-6-nitrophenol is significantly heavier and denser than the analogous 2-chloro-6-nitrophenol (173.55 g/mol, ~1.49 g/cm³) [1]. This difference in physical properties affects stoichiometric and volumetric calculations when scaling reactions, leading to different mass requirements for an equimolar reaction.

Process Chemistry Synthetic Planning Procurement Specifications

Proven Application Scenarios for 2-Bromo-6-nitrophenol Based on Quantitative Evidence


GMP Synthesis of Eltrombopag and its Derivatives

The compound is the sole building block for the patented synthesis of eltrombopag, a blockbuster thrombocytopenia drug. Its specific 2-bromo-6-nitro scaffold is mandatory for the chemo- and regioselective Suzuki coupling that defines the drug's active pharmaceutical ingredient (API). Any deviation from this isomer leads to a different, inactive chemical entity, as demonstrated by the validated synthetic route [1].

Suzuki-Miyaura Cross-Coupling for Ortho-Substituted Biaryl Synthesis

The ortho-bromo group provides a reliable and highly reactive handle for Pd-catalyzed cross-coupling to construct ortho-substituted biaryl motifs. Its class-level reactivity allows for milder reaction conditions and higher yields compared to the analogous chloro- or fluoronitrophenols, making it the halogen of choice in discovery and process chemistry when a balance of stability and reactivity is needed [1][2].

Recrystallization and Purification Protocol Development

With a melting point of 66–70 °C, this compound can be conveniently purified via melt crystallization or low-temperature recrystallization from organic solvents. This 41–49 °C melting point advantage over 2-bromo-4-nitrophenol simplifies thermal handling, reduces energy consumption, and minimizes the risk of thermal side reactions during purification, making it a more practical intermediate for scale-up .

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